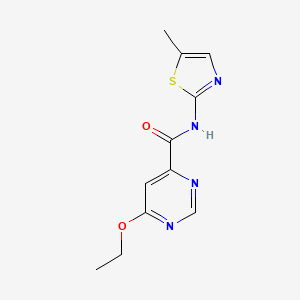

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Description

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with an ethoxy group at position 6 and a carboxamide linkage to a 5-methyl-1,3-thiazol-2-yl moiety. This structure places it within a class of heterocyclic compounds known for their bioactivity, particularly in oncology. The pyrimidine-thiazole scaffold is pharmacologically significant due to its ability to interact with biological targets such as kinases and DNA, often leading to antiproliferative effects .

Properties

IUPAC Name |

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-3-17-9-4-8(13-6-14-9)10(16)15-11-12-5-7(2)18-11/h4-6H,3H2,1-2H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLGESBQDFSRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the thiazole ring followed by its fusion with the pyrimidine ring. One common method involves the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with 2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Industry: It is explored for its use in the development of new drugs and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division in microbial or cancer cells.

Comparison with Similar Compounds

Tovorafenib (INN Proposed Name: List 126)

- Structure: 6-amino-5-chloro-N-[(1R)-1-(5-{[5-chloro-4-(trifluoromethyl)pyridin-2-yl]carbamoyl}-1,3-thiazol-2-yl)ethyl]pyrimidine-4-carboxamide .

- Key Features :

- Chloro and trifluoromethyl groups enhance electrophilicity and binding affinity.

- Antineoplastic activity, likely targeting kinases or DNA.

- Comparison :

- The ethoxy group in the target compound may improve metabolic stability compared to tovorafenib’s electron-withdrawing substituents (Cl, CF₃), which could increase reactivity but reduce solubility.

Ligand L3 (4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzene sulphonamide)

Dasatinib (BMS-354825)

- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide .

- Key Features :

- Kinase inhibitor (BCR-ABL, SRC) used in leukemia treatment.

- Complex synthesis involving protective groups and coupling reactions.

- Comparison :

- The target compound’s simpler structure (lacking piperazinyl and chloroaryl groups) may reduce off-target effects but limit kinase inhibition breadth.

Comparative Data Table

Key Findings

Substituent Impact :

- Electron-withdrawing groups (Cl, CF₃) in tovorafenib enhance target binding but may compromise solubility, whereas the ethoxy group in the target compound could balance lipophilicity and metabolic stability.

- Thiazole rings (common in all compounds) contribute to π-π stacking and hydrogen-bond interactions, critical for bioactivity .

Cytotoxic Mechanisms :

- Schiff base ligands (e.g., L3) likely induce apoptosis via DNA intercalation, while carboxamide derivatives (e.g., tovorafenib) may inhibit enzymatic pathways .

Biological Activity

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit a range of biological activities. The specific compound this compound has been studied for its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Several studies have reported on the anticancer properties of similar thiazole and pyrimidine derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 0.28 | |

| Compound B | A549 (Lung) | 0.52 | |

| This compound | SK-MEL-2 (Melanoma) | TBD | TBD |

Mechanism of Action : The anticancer activity is often attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Docking studies have suggested that these compounds can form hydrogen bonds with key protein residues involved in this process.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal activities:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition observed | TBD |

| S. aureus | Inhibition observed | TBD |

| C. albicans | Inhibition observed | TBD |

These findings suggest that this compound could be developed as a novel antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study examining the effectiveness of various thiazole derivatives against cancer cell lines, this compound was evaluated alongside other compounds. The study utilized the MTT assay to determine cell viability post-treatment.

Findings : The compound demonstrated a significant reduction in cell viability in SK-MEL-2 cells, indicating strong potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of thiazole-based compounds against common pathogens. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Findings : The minimal inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.